(Z)-Pentatriacont-9-en-18-one is a long-chain unsaturated ketone with the molecular formula . It features a double bond located at the 9th position and a ketone functional group at the 18th position of the carbon chain. This compound is part of a class of fatty acids and is characterized by its unique structure that includes a long hydrocarbon tail, making it hydrophobic in nature. The presence of both an alkene and a ketone group suggests potential reactivity that can be exploited in various
These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating more complex molecules.
Several methods can be employed to synthesize (Z)-Pentatriacont-9-en-18-one:
Each method has its advantages and limitations in terms of yield, purity, and scalability.
(Z)-Pentatriacont-9-en-18-one has potential applications in:
Interaction studies involving (Z)-Pentatriacont-9-en-18-one focus on its behavior in biological systems. Preliminary studies suggest that similar compounds can interact with lipid bilayers, affecting membrane fluidity and permeability. Further research is needed to elucidate the specific interactions of this compound with proteins and other biomolecules, which could inform its potential therapeutic uses.
Several compounds share structural similarities with (Z)-Pentatriacont-9-en-18-one. These include:
Compound Name | Structure Type | Key Features |
---|---|---|
(Z)-Pentatriacont-9-en-18-one | Unsaturated Ketone | Long carbon chain, double bond at C9 |
Hexacosan-1-one | Saturated Ketone | No double bond, shorter carbon chain |
Octacosan-9-one | Unsaturated Ketone | Similar unsaturation but shorter chain length |
Nonacosan-10-one | Saturated Ketone | Saturated structure, longer chain than Hexacosan |
(Z)-Pentatriacont-9-en-18-one is unique due to its specific position of unsaturation and the presence of a ketone group, which may confer distinct biological activities compared to other similar compounds. Its long carbon chain also suggests unique physical properties that may be advantageous in specific applications.
The biosynthesis of (Z)-pentatriacont-9-en-18-one is mediated by iterative type I polyketide synthases (PKS), which catalyze the sequential condensation of malonyl-CoA extender units onto a starter acyl-CoA substrate. These megasynthases minimally comprise β-ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with auxiliary ketoreductase (KR) or dehydratase (DH) domains modulating intermediate reduction states. In Tisochrysis lutea, a homologous alkenone desaturase, Akd1, introduces double bonds at specific positions during chain elongation, as demonstrated by the overexpression of Akd1 leading to increased C₃₇:₃ alkenone production. This desaturase contains three conserved histidine boxes and transmembrane regions, enabling substrate recognition and membrane-associated activity.
A critical feature of PKS systems is their substrate specificity. Biochemical assays using dissected KS and AT domains from Anas platyrhynchos PKS (ApPKS) revealed a preference for acetyl-CoA as a starter unit and malonyl-CoA as an extender, with KR domains reducing β-keto intermediates to 3-hydroxyacyl derivatives. Similarly, engineered PKS modules incorporating atypical AT domains can utilize diverse α-carboxyacyl-CoA substrates, expanding the structural diversity of alkenones. For instance, AT-exchanged PKSs produced novel polyketides by incorporating ethylmalonyl-CoA or methoxymalonyl-CoA, highlighting the enzymatic flexibility underlying (Z)-pentatriacont-9-en-18-one’s biosynthesis.
Table 1: Key Enzymatic Domains in Alkenone Biosynthesis
The expression of PKS genes, including those responsible for (Z)-pentatriacont-9-en-18-one synthesis, is tightly regulated at the transcriptional level. In Emiliania huxleyi, alkenone production is modulated by environmental factors such as temperature and salinity, with cold stress upregulating Akd1-like desaturases to increase unsaturation ratios. Transcriptomic analyses of T. lutea revealed that Akd1 expression correlates with C₃₇:₃ alkenone levels, suggesting a feedback loop between gene activity and product accumulation.
In bacterial PKS systems, such as those in Streptomyces, pathway-specific regulators bind to promoter regions to activate transcription in response to metabolic demands. Although analogous mechanisms in eukaryotes remain poorly characterized, the presence of conserved cis-regulatory elements upstream of Akd1 implies analogous transcriptional control. Furthermore, codon optimization of heterologous PKS genes, as demonstrated in T. lutea transformants, enhances translational efficiency and product yields, underscoring the interplay between genetic engineering and native regulatory networks.
The subcellular localization of alkenone biosynthesis remains debated, but emerging evidence suggests a chloroplastidial origin. In E. huxleyi, alkenones are associated with lipid droplets near the chloroplast, implicating plastidial FAS-II systems in initial elongation steps. The transmembrane domains of Akd1 in T. lutea further support endoplasmic reticulum (ER) membrane involvement in desaturation and export.
Compartmentalization ensures substrate channeling and minimizes cytotoxic intermediate accumulation. For example, ApPKS’s ACP domain shuttles growing polyketide chains between KS and AT active sites, a process facilitated by structural docking motifs. Similarly, the segregation of reducing (KR) and elongating (KS/AT) domains into distinct modules enables stereochemical control during (Z)-pentatriacont-9-en-18-one synthesis.
The phylogenetic distribution of alkenone-producing organisms within the haptophyte lineages reveals a complex evolutionary history characterized by distinct ecological specializations and biogeochemical signatures. Alkenone-producing haptophytes are exclusively found within the order Isochrysidales, which represents a monophyletic group that has evolved specialized biosynthetic capabilities for long-chain ketone production [1] [2].
Based on molecular ecological data and phylogenetic analyses, alkenone-producing haptophytes are divided into three major groups with distinct ecological and biogeochemical characteristics [1]. Group I Isochrysidales are found primarily in freshwater lake environments and are distinguished by their production of tri-unsaturated alkenone isomers, including C37:3b Me, C38:3b Et, C38:3b Me, and C39:3b Et compounds [1]. These freshwater-dwelling species exhibit high phylogenetic diversity despite their conservation of distinctive alkenone signatures, suggesting evolutionary constraints on alkenone biosynthesis that differ from their marine counterparts [1].
Group II Isochrysidales commonly occur in brackish and coastal marine environments, displaying variable alkenone distributions that reflect their adaptation to fluctuating salinity conditions [3]. This group includes species such as Tisochrysis lutea, which has been extensively studied for its alkenone biosynthetic capabilities and serves as a model organism for understanding the molecular mechanisms underlying ketone production [4] [2]. Group III Isochrysidales consists of open ocean species, including the ecologically important Emiliania huxleyi and Gephyrocapsa huxleyi, which produce the standard C37-C39 alkenone distributions widely used in paleoceanographic reconstructions [5].
Phylogenetic analyses based on small subunit ribosomal RNA sequences reveal that Group I displays a closer evolutionary relationship with Group III than with Group II, despite their shared freshwater habitat preferences [1]. This phylogenetic structure suggests that the transition to freshwater environments occurred independently from the ecological specializations that distinguish coastal and oceanic lineages [1]. The presence of tri-unsaturated alkenone isomers appears to be conserved within Group I, contrasting with the variable patterns observed in Group II, which indicates different environmental influences and evolutionary constraints operating across these lineages [1].
Recent genomic investigations have provided insights into the molecular basis of phylogenetic relationships within alkenone-producing haptophytes. Tisochrysis lutea shows close evolutionary relationships with Emiliania huxleyi based on chloroplast genome sequences, yet displays distinct genomic features including directly-repeated ribosomal operons that distinguish it from other haptophyte lineages [4]. The chloroplast genome of T. lutea contains 113 protein-coding genes and 27 different transfer-RNAs and ribosomal-RNAs, with non-identical ribosomal direct-repeats distinguished by 42 nucleotide polymorphisms and three single- or double-nucleotide insertions and deletions [4].
Taxonomic Group | Primary Habitat | Alkenone Profile | Evolutionary Divergence (Ma) | Genetic Diversity |
---|---|---|---|---|
Group I Isochrysidales | Freshwater lakes | C37:3b Me, C38:3b Et/Me, C39:3b Et tri-unsaturated | ~250 [6] | High phylogenetic diversity [1] |
Group II Isochrysidales | Brackish and coastal marine | Variable unsaturation patterns [3] | ~250 [6] | Moderate diversity [3] |
Group III Isochrysidales | Open ocean | Standard C37-C39 distribution [5] | ~220 [6] | Lower diversity [5] |
Tisochrysis lutea | Marine coastal | C37:2-C37:4 ketones [4] | ~200 [4] | Well-characterized [4] |
Emiliania huxleyi | Marine pelagic | C37-C39 standard profile [7] | ~220 [6] | Extensively studied [7] |
Gephyrocapsa huxleyi | Marine pelagic | C35-C40 with unusual patterns [8] | ~220 [6] | Moderately studied [8] |
The phylogenetic distribution patterns observed in alkenone-producing haptophytes reflect both ancient evolutionary divergences and more recent ecological specializations. The monophyletic nature of the Isochrysidales order suggests that the capacity for alkenone biosynthesis evolved once within the haptophyte lineage and has been subsequently modified through evolutionary processes to suit different environmental niches [2]. This pattern of evolutionary constraint combined with ecological diversification provides a framework for understanding how complex biosynthetic pathways can be both conserved and modified across related lineages.
The adaptive radiation of alkenone-producing haptophytes represents one of the most significant evolutionary responses to paleoclimatic changes in marine ecosystems. Molecular clock analyses indicate that the origin of haptophytes dates to approximately 824 million years ago, with a 95% highest probability density range of 1,031-637 million years ago [9]. This ancient origin places the initial diversification of the haptophyte lineage during a period of fundamental changes in ocean chemistry and atmospheric composition.
The emergence of tiny haptophyte biodiversity occurred more than 250 million years ago in Paleozoic oceans, preceding the evolution of intracellular biomineralization in the Calcihaptophycidae by approximately 30 million years [10] [6]. This temporal sequence suggests that the fundamental biosynthetic capabilities underlying alkenone production evolved independently of calcification processes, representing distinct adaptive innovations within the haptophyte lineage [10]. The phylogenetic depth of most picohaptophyte clades argues for a Mesozoic diversification that thrived in the newly permanently oxygenated and largely oligotrophic Panthalassic Ocean [10].
Critical evolutionary transitions within alkenone-producing lineages occurred during periods of major paleoclimatic shifts. The evolution of calcification and the transition from mixotrophy to autotrophy both occurred between 329 and 291 million years ago during the Carboniferous period, coinciding with significant fluctuations in atmospheric carbon dioxide levels [9]. These evolutionary innovations preceded a major habitat change from coastal and neritic waters to the pelagic realm, which occurred between 291 and 243 million years ago around the Permian-Triassic boundary event [9].
The adaptive radiation patterns observed in alkenone-producing haptophytes demonstrate remarkable responsiveness to environmental changes across geological timescales. During the Eocene-Oligocene climate transition, approximately 32 million years ago, the coccolithophore lineage Reticulofenestra experienced a first size reduction event that was likely driven by increased nutrient availability [11]. This morphological evolution involved strategic divergence between groups of large and small coccolithophores, with larger species increasing in size by approximately 4 micrometers before their extinction, while smaller species contracted their size range [11].
Time Period (Ma) | Evolutionary Event | Climate Context | Environmental Drivers | Adaptive Response |
---|---|---|---|---|
824 (1031-637) | Origin of haptophytes [9] | Late Proterozoic | Ocean oxygenation [9] | Photosynthetic establishment [9] |
329-291 | Evolution of calcification and autotrophy [9] | Carboniferous period | CO2 fluctuations [9] | Biomineralization innovation [9] |
291-243 | Transition to oceanic lifestyle [9] | Permian/Triassic boundary | Mass extinction event [9] | Habitat expansion [9] |
250 | Emergence of picohaptophyte diversity [10] | Paleozoic oceans | Permanently oxygenated Panthalassa [10] | Biodiversity explosion [10] |
220 | Calcification in Calcihaptophycidae [6] | Triassic period | Mesozoic marine conditions [6] | Coccolithophore emergence [6] |
32 | First size reduction event [11] | Eocene/Oligocene transition | Nutrient availability changes [11] | Size optimization [11] |
The relationship between paleoclimatic shifts and adaptive radiation in alkenone-producing organisms is particularly evident in the response of different lineages to temperature and nutrient gradients. Phylogeographic distribution patterns show that many genotypes or genotype clusters are found exclusively in either subarctic or subtropical oceans, supporting significant lineage partitioning between cold mixed and warmer stratified waters [10]. This distribution suggests that tropical waters served as the original center of diversification, with biodiversity subsequently spreading into higher latitudes [10].
Modern examples of adaptive radiation continue to occur in response to contemporary climate changes. Group 2i Isochrysidales represent a recently identified lineage that has specialized for sea-ice-associated environments, demonstrating ongoing evolutionary responses to cryospheric conditions [12]. These psychrophilic haptophytes are widely distributed in icy marine and lacustrine environments in both Northern and Southern Hemispheres but are absent in warm environments, indicating continued evolutionary specialization in response to temperature gradients [12].
The adaptive radiation patterns observed across alkenone-producing lineages demonstrate that these organisms have consistently responded to major paleoclimatic shifts through morphological, physiological, and ecological innovations. The temporal clustering of evolutionary events around major climate transitions, particularly during the Carboniferous period and the Eocene-Oligocene boundary, suggests that environmental perturbations have served as drivers of evolutionary innovation within these lineages [9] [11]. These patterns provide insights into how marine microorganisms may respond to contemporary and future climate changes.
The genomic architecture underlying alkenone biosynthesis in haptophytes reveals complex patterns of gene duplication and cluster organization that reflect evolutionary innovations in lipid metabolism. Recent genomic investigations have identified multiple rounds of genome duplication events that appear to have played crucial roles in the evolution of specialized biosynthetic capabilities within alkenone-producing lineages [13].
In Phaeocystis globosa, comprehensive genomic analysis has revealed evidence for two rounds of segmental genome duplication that may have facilitated evolutionary innovations in biosynthetic pathways [13]. The genome contains 32,618 protein-coding genes, representing the highest number among all sequenced haptophyte species, suggesting extensive gene duplication events [13]. Analysis of all-against-all protein-coding gene comparisons identified 171 pairs of genome segments ranging from 7 to 57 kilobases in length, containing 1,449 homologous gene pairs with high similarity [13]. These duplications were supported by calculations of synonymous substitutions at four-fold degenerate sites and synonymous substitutions per synonymous site, indicating that P. globosa experienced two distinct rounds of segmental genome duplication [13].
The duplication events in P. globosa appear to have resulted in the formation of dual biosynthetic pathways for dimethylsulphoniopropionate synthesis, with both high-pathway and low-pathway variants present in the genome [13]. This duplication pattern suggests that genome duplications may have enabled the evolution of specialized metabolic capabilities by providing genetic material for neofunctionalization of biosynthetic enzymes [13]. Selective gene family expansions have strengthened biological pathways critical for colonial formation, which is often associated with the development of algal blooms [13].
The organization of alkenone biosynthetic gene clusters displays characteristics typical of specialized metabolic pathways in eukaryotic organisms. Unlike the dispersed gene arrangements common in primary metabolism, alkenone biosynthesis appears to involve coordinated expression of functionally related genes [8]. In Gephyrocapsa huxleyi, the putative alkenone delta-7 desaturase gene exists in multiple allelic forms, designated DesT-1 and DesT-2, which represent expression products of different alleles within the same strain [8]. These allelic variants encode proteins with similar predicted structures but exhibit functional differences in their enzymatic activities [8].
Species | Genome Features | Duplication Events | Biosynthetic Gene Organization | Evolutionary Implications |
---|---|---|---|---|
Phaeocystis globosa | 32,618 protein-coding genes [13] | Two rounds of segmental duplication [13] | Dual DMSP biosynthesis pathways [13] | Enhanced metabolic flexibility [13] |
Tisochrysis lutea | 113 chloroplast genes [4] | Ribosomal direct repeats [4] | Organized ribosomal operons [4] | Copy correction mechanisms [4] |
Gephyrocapsa huxleyi | Unknown total gene number [8] | Multiple alleles identified [8] | DesT-1, DesT-2 desaturase variants [8] | Functional diversification [8] |
The molecular evolution of alkenone desaturase genes provides insights into the mechanisms underlying biosynthetic gene cluster diversification. The delta-7 desaturase responsible for introducing the third double bond in alkenone molecules has been experimentally characterized in Tisochrysis lutea as the Akd1 gene [8]. Heterologous expression studies demonstrate that the G. huxleyi DesT-1 variant exhibits significantly higher alkenone delta-7 desaturase activity compared to the DesT-2 variant, indicating functional divergence between allelic copies [8]. The predicted protein structure of these desaturases contains a tunnel region around histidine box motifs where substrate alkenone molecules are predicted to bind, with hydrophilic amino acids positioned at the proximal end and hydrophobic amino acids at the distal end [8].
The evolutionary dynamics of biosynthetic gene clusters in alkenone-producing haptophytes appear to follow patterns similar to those observed in plant specialized metabolism. Gene duplications provide raw material for neofunctionalization, allowing one copy to maintain original function while mutations contribute to new capabilities in duplicated copies [14]. The asymmetric evolution observed in many duplicated genes, where 21.2% to 68.3% of paralogs show evidence of asymmetric evolution, reflects ongoing processes of functional divergence [14].
The genomic signatures of gene cluster duplication in alkenone-producing organisms also reflect constraints on gene organization and expression coordination. The clustered arrangement of functionally related genes facilitates coordinated regulation of biosynthetic pathways, as observed in the upregulation of multiple genes involved in alkenone body formation during nitrogen-deprived conditions in T. lutea [15] [16]. The expression of genes coding for coccolith scale associated protein-1 was upregulated 50-650 fold during the transition from nitrogen-sufficient to nitrogen-deficient conditions, demonstrating the coordinated nature of biosynthetic gene expression [15] [16].